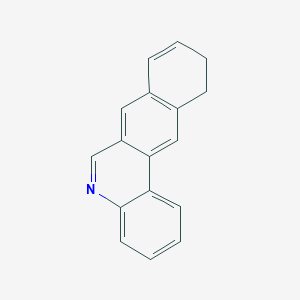

10,11-Dihydro-5-azatetraphene

Description

Significance of Polycyclic Aza-Aromatics and Dihydroheterocycles in Advanced Chemical Research

Polycyclic aza-aromatics, also known as aza-PAHs, are derivatives of PAHs where one or more carbon atoms are replaced by a nitrogen atom. researchgate.netrsc.org This substitution significantly alters the electronic distribution and reactivity of the molecule. rsc.org Aza-PAHs are of great interest due to their presence in various environmental sources and their potential biological activities. researchgate.net Research has shown that the position of the nitrogen atom can profoundly impact the properties and carcinogenic potential of these compounds and their metabolites. rsc.org

Dihydroheterocycles, on the other hand, are heterocyclic compounds that contain at least one double bond but are not fully aromatic. The partial saturation of the ring system introduces three-dimensionality and conformational flexibility, which are crucial for biological interactions. A notable example is the 10,11-dihydro-5H-dibenzo[b,f]azepine core, which is found in various biologically active compounds. nih.gov The development of synthetic methods to access these structures with diverse substitution patterns is a key area of research, as it allows for the modulation of their therapeutic potential. nih.gov

The Tetraphene Framework: Structural Analogues and Heterocyclic Modifications

Tetraphene, a polycyclic aromatic hydrocarbon with four fused benzene (B151609) rings, serves as the parent scaffold for 10,11-Dihydro-5-azatetraphene. ebi.ac.uk Tetraphene and its derivatives have garnered considerable attention for their potential applications in semiconductor materials. acs.org The arrangement of the fused rings in tetraphene leads to interesting photophysical properties, including phosphorescence at room temperature in some aggregated forms. ebi.ac.uk

The introduction of a nitrogen atom into the tetraphene framework to form an azatetraphene, and the subsequent partial hydrogenation to create a dihydro-azatetraphene, represents a strategic modification of the parent structure. These changes are intended to impart new properties and functionalities. For instance, the incorporation of nitrogen can influence the molecule's ability to interact with biological targets or to assemble into ordered structures for materials applications.

Positioning of this compound within Contemporary Organic and Materials Chemistry Research

Within the broader context of organic chemistry, the synthesis of complex heterocyclic systems like this compound is a testament to the advancement of synthetic methodologies. The development of efficient, multi-step synthetic routes to such molecules is a significant research endeavor. nih.gov

In materials chemistry, the interest in aza-PAHs and their derivatives is driven by their potential use in organic electronics. The electronic properties of these molecules can be tuned through chemical modifications, making them promising candidates for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. acs.org The partially saturated nature of this compound could also lead to unique packing arrangements in the solid state, influencing its bulk electronic properties.

Overview of Current Research Trajectories and Academic Significance

Current research on aza-PAHs and related heterocyclic systems is multifaceted. One major trajectory involves the exploration of their biological activities. Studies have investigated the interactions of aza-PAHs with biological receptors, such as the aryl hydrocarbon receptor (AhR), to understand their toxicological profiles and potential as therapeutic agents. nih.gov

Another significant research direction is the development of novel synthetic methods to access these complex molecules with greater efficiency and control over their substitution patterns. nih.gov This is crucial for creating libraries of compounds for structure-activity relationship studies.

Furthermore, the investigation of the photophysical and electronic properties of these compounds is a key area of focus. Researchers are employing both experimental techniques and computational modeling to understand how the molecular structure influences properties like fluorescence, phosphorescence, and charge transport. rsc.orgebi.ac.uk This knowledge is vital for the rational design of new materials with tailored functionalities.

Interactive Data Table: Properties of Related Aromatic Compounds

| Compound | Molecular Formula | Key Feature | Research Area of Interest |

| Tetraphene | C₁₈H₁₂ | Four fused benzene rings | Organic semiconductors acs.org |

| Naphthalene (B1677914) | C₁₀H₈ | Two fused benzene rings | Model PAH system libretexts.org |

| Quinoline (B57606) | C₉H₇N | Benzene fused to a pyridine (B92270) ring | Antimalarial drug synthesis libretexts.org |

| 10,11-Dihydro-5H-dibenzo[b,f]azepine | C₁₄H₁₃N | Dihydroazepine core | Antiepileptic drugs nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13N |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

10,11-dihydrobenzo[j]phenanthridine |

InChI |

InChI=1S/C17H13N/c1-2-6-13-10-16-14(9-12(13)5-1)11-18-17-8-4-3-7-15(16)17/h1,3-5,7-11H,2,6H2 |

InChI Key |

XNERJSGZRXPKJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C1)C=C3C=NC4=CC=CC=C4C3=C2 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 10,11 Dihydro 5 Azatetraphene

Electrophilic and Nucleophilic Reactivity of the Azatetraphene Core

The aromatic rings of the 10,11-dihydro-5-azatetraphene nucleus are susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons can influence the regioselectivity of these reactions. For instance, bromination of the core using N-bromosuccinimide (NBS) and silica (B1680970) gel has been utilized to introduce bromine atoms onto the aromatic rings, which can then serve as handles for further functionalization. nih.gov

The nitrogen atom itself is a key site for nucleophilic reactions, most notably N-alkylation and N-arylation. The synthesis of the antidepressant imipramine, for example, involves the N-alkylation of the this compound scaffold. beilstein-journals.org Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are also effective methods for N-arylation, attaching various aryl groups to the nitrogen atom. beilstein-journals.org

Pericyclic Reactions and Cycloadditions Involving this compound

While not the most common class of reactions for this scaffold, pericyclic reactions have been employed in synthetic routes leading to dibenzo[b,f]azepine derivatives. One notable example involves a retro-Diels-Alder reaction. In a palladium-catalyzed synthesis, a norbornene-azepine intermediate is formed, which upon heating, undergoes a retro-Diels-Alder reaction to yield the dibenzo[b,f]azepine core. beilstein-journals.org This demonstrates the potential of pericyclic chemistry in constructing this heterocyclic system.

Oxidative and Reductive Transformations of the Dihydroazatetraphene System

The ethylene (B1197577) bridge of the this compound system is a primary site for oxidative transformations. Aerobic oxidation can introduce a double bond to form the corresponding 5H-dibenzo[b,f]azepine (iminostilbene). beilstein-journals.org More controlled oxidation can lead to the formation of a ketone at the 10-position, yielding 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, a compound commonly known as oxcarbazepine (B1677851). nih.govgoogle.com This transformation is often achieved through initial bromination followed by hydrolysis and oxidation. google.com The oxidation of 2-(9-xanthenyl)malonates, a related ring system, using manganese(III) acetate (B1210297) suggests that similar oxidative ring expansions could be applicable to derivatives of dihydroazatetraphene. beilstein-journals.org

Conversely, reductive transformations are fundamental to the synthesis of the dihydroazatetraphene core itself. For instance, the reduction of a nitro group in a precursor molecule is a key step in a three-step synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. nih.gov The reduction of oxcarbazepine derivatives is also a common method to produce these alcohol derivatives. nih.gov

Functional Group Interconversions and Derivatization at the Azatetraphene Framework

The this compound scaffold allows for a vast array of functional group interconversions and derivatizations, which have been extensively explored in the development of pharmaceuticals.

A common point of functionalization is the nitrogen atom. N-acylation, for example, with 5H-dibenzo[b,f]azepine-5-carbonyl chloride allows for the introduction of a carbonyl chloride group, which can then be reacted with various amines, such as 1-phenylpiperazine (B188723) and pyrrolidine, to form new amide derivatives. lew.ro

The aromatic rings can also be readily functionalized. As mentioned, bromination provides a versatile intermediate. The bromo-substituted derivative can undergo palladium-catalyzed cyanation to introduce a nitrile group. nih.gov This nitrile can then be hydrolyzed to a primary amide. nih.govrsc.org

The synthesis of Schiff base derivatives has been achieved through the condensation reaction of 5H-dibenzo[b,f]azepine-5-carboxamide with various aldehydes and ketones. ajol.info Furthermore, the synthesis of novel dibenzo[b,f]azepines has been accomplished through the reaction of 5H-dibenzo[b,f]azepine-5-carbohydrazide with different acid chlorides, followed by cyclization to form oxadiazole rings. nih.gov

Table 1: Examples of Functional Group Interconversions and Derivatizations

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | N-Bromosuccinimide, Silica Gel | 2-Bromo-10,11-dihydro-5-azatetraphene | nih.gov |

| 2-Bromo-10,11-dihydro-5-azatetraphene | Zn(CN)₂, Pd(PPh₃)₄ | 2-Cyano-10,11-dihydro-5-azatetraphene | nih.gov |

| 2-Cyano-10,11-dihydro-5-azatetraphene | H₂O₂, KOH | 2-Carboxamido-10,11-dihydro-5-azatetraphene | nih.govrsc.org |

| 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | 1-Phenylpiperazine | (5H-Dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | lew.ro |

| 5H-Dibenzo[b,f]azepine-5-carboxamide | Aromatic Aldehydes/Ketones | Schiff Base Derivatives | ajol.info |

| 5H-Dibenzo[b,f]azepine-5-carbohydrazide | Acid Chlorides | N'-Acyl-5H-dibenzo[b,f]azepine-5-carbohydrazides | nih.gov |

Rearrangement Reactions and Structural Isomerizations

Rearrangement reactions provide alternative synthetic routes to the dibenzo[b,f]azepine framework. The ring expansion of N-arylindoles is a notable example. This reaction is influenced by the electronic nature of substituents, with electron-donating groups generally promoting the rearrangement. beilstein-journals.orgresearchgate.net The proposed mechanism involves an intramolecular electrophilic substitution via a carbocation intermediate. beilstein-journals.orgresearchgate.net

Another rearrangement strategy involves the transformation of 9-acridine methanol (B129727) derivatives. beilstein-journals.org Additionally, the Wagner-Meerwein rearrangement of 9-hydroxyalkylxanthenes has been used to synthesize the related dibenzo[b,f]oxepine ring system, suggesting the potential for similar rearrangements in the synthesis of azepine analogues. nih.gov

Mechanistic Elucidation of Key Reaction Pathways via Advanced Chemical Analysis

The mechanisms of several key reactions involving the this compound scaffold have been investigated using a combination of experimental and computational methods. For the palladium-catalyzed synthesis of dibenzo[b,d]azepines (a structural isomer), a plausible mechanism involves the initial reaction of the palladium(II) catalyst with an aryl-boronic acid, followed by intramolecular carbopalladation and subsequent protonation to regenerate the catalyst. rsc.org

In the discovery of SIRT2 inhibitors based on the dihydroazatetraphene framework, computational docking studies were employed to predict the binding mode of the hit compounds within the enzyme's catalytic domain, helping to rationalize the observed selectivity. nih.gov Spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry are routinely used to characterize the products of various transformations and confirm their structures, as demonstrated in the synthesis of new dibenzo[b,f]azepine derivatives. lew.ronih.gov

Computational and Theoretical Chemistry of 10,11 Dihydro 5 Azatetraphene

Electronic Structure and Aromaticity Investigations of the Azatetraphene System

The electronic structure of the 5-azatetraphene system, the aromatic core of 10,11-Dihydro-5-azatetraphene, is fundamentally shaped by the inclusion of a nitrogen atom within the polycyclic aromatic hydrocarbon (PAH) framework. This heteroatom introduces significant perturbations to the delocalized π-electron system compared to its all-carbon analogue, tetraphene. The nitrogen atom, being more electronegative than carbon, draws electron density towards itself, altering the charge distribution across the molecule.

Table 1: Illustrative Aromaticity Indices for the Rings of 5-Azatetraphene (Note: The following data is illustrative, based on typical values for polycyclic aza-aromatic hydrocarbons, and serves to demonstrate the output of such computational analyses.)

| Ring | HOMA Value | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|---|

| A (Nitrogen-containing) | 0.85 | -8.5 | -10.2 |

| B | 0.92 | -9.8 | -11.5 |

| C | 0.95 | -10.5 | -12.1 |

| D | 0.89 | -9.1 | -10.8 |

Frontier Molecular Orbital Theory Application in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the orbital with the highest energy electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the locations of the HOMO and LUMO density predict the most probable sites for electrophilic and nucleophilic attack, respectively. The nitrogen atom and the hydrogenation at the 10 and 11 positions significantly influence the shape and energy of these frontier orbitals. The nitrogen atom's lone pair can contribute to the HOMO, making that region a likely site for protonation or reaction with electrophiles. youtube.com Conversely, the electron-withdrawing nature of the nitrogen atom can lower the energy of the LUMO, making the aromatic rings susceptible to nucleophilic attack. Computational software can visualize the spatial distribution of the HOMO and LUMO, providing a clear map of the molecule's reactive sites. youtube.com

Table 2: Calculated Frontier Orbital Energies for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Conformational Analysis and Energetics of the Dihydro System

The presence of the 10,11-dihydro bridge introduces a non-planar, flexible component to the otherwise rigid azatetraphene structure. This dihydro-azepine-like ring can adopt several different conformations, often described as boat or chair-like forms. Conformational analysis using computational methods is essential to identify the most stable conformer(s) and to determine the energy barriers for interconversion between them.

By systematically rotating the dihedral angles within the dihydro portion and calculating the potential energy at each step, a potential energy surface can be constructed. This analysis reveals the global and local energy minima, which correspond to the stable and metastable conformations, respectively. The relative energies of these conformers, calculated using methods like Density Functional Theory (DFT), indicate their population distribution at a given temperature. The transition states connecting these minima represent the energy hurdles that must be overcome for conformational changes to occur.

Quantum Chemical Calculation of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov For this compound, these calculations can map out the entire reaction coordinate for processes such as electrophilic substitution on the aromatic rings, oxidation of the dihydro bridge, or reactions at the nitrogen atom.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a proposed reaction pathway can be generated. nih.gov The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier of the reaction and is crucial for determining the reaction rate. Computational methods can precisely locate the geometry of the transition state and its associated activation energy (ΔE‡). nih.gov This information is invaluable for understanding reaction feasibility, predicting product distributions, and explaining experimentally observed outcomes. For instance, calculations can determine whether a substitution reaction proceeds via a concerted mechanism or through a multi-step pathway involving stable intermediates.

Theoretical Design Principles for Modified this compound Scaffolds

Computational chemistry serves as a powerful tool for the in silico design of novel derivatives of this compound with tailored properties. By systematically introducing various functional groups at different positions on the molecular scaffold, chemists can computationally screen a vast library of potential compounds without the need for laborious synthesis. nih.gov

The design principles are guided by the predicted changes in electronic, steric, and lipophilic properties upon modification. For example, adding electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) to the aromatic rings can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity and photophysical properties. nih.gov These theoretical predictions can guide synthetic efforts toward developing new materials with desired characteristics, such as improved efficacy as pharmaceutical agents or enhanced performance in organic electronics. nih.gov

Advanced Computational Methodologies (e.g., DFT, Ab Initio) Applied to Azatetraphenes

The theoretical investigation of azatetraphene systems relies on a range of sophisticated computational methodologies. The two primary classes are ab initio and Density Functional Theory (DFT).

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are derived directly from theoretical principles without the inclusion of experimental data. psu.edu While highly accurate, their computational cost increases rapidly with the size of the molecular system.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large molecules due to its favorable balance of accuracy and computational efficiency. nih.govheraldopenaccess.us DFT methods calculate the total energy of a system based on its electron density. The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, which approximates the complex many-body electron interactions. Common functionals range from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to more complex hybrid functionals (e.g., B3LYP, PBE0) and range-separated functionals (e.g., ωB97X-D). nih.gov The choice of the basis set (e.g., 6-31G*, cc-pVDZ), which describes the atomic orbitals, is also crucial for obtaining reliable results. nih.govnih.gov These methods are routinely used to optimize geometries, calculate vibrational frequencies, predict electronic and optical properties, and map reaction pathways for molecules like this compound. researchgate.net

Derivatization and Structural Modifications of the 10,11 Dihydro 5 Azatetraphene Core

Peripheral Functionalization Strategies for the Aromatic Rings

The aromatic rings of the 10,11-dihydro-5-azatetraphene core are prime targets for functionalization, enabling the introduction of substituents that can influence its electronic properties, solubility, and intermolecular interactions.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aza-PAHs, avoiding the need for pre-functionalized substrates. Transition metal-catalyzed C-H activation, particularly with palladium, rhodium, and iron catalysts, allows for the direct arylation, alkylation, and alkenylation of the aromatic backbone. For instance, palladium-catalyzed picolinamide-directed C-H functionalization has been successfully employed for the synthesis of substituted phenanthridines and is a viable method for the regioselective functionalization of the this compound core. nih.govacs.org Iron(III) acetylacetonate (B107027) has also been used as a cheaper alternative to precious metals for intramolecular N-arylation followed by directed C-H arylation in the synthesis of phenanthridine (B189435) derivatives. nih.gov

Homolytic aromatic substitution (HAS) presents another avenue for direct C-H functionalization. This method, which involves the reaction of an aryl radical with the aza-PAH core, has been used for the two-component cyclization in the synthesis of phenanthridine derivatives and can be applied to introduce aryl groups onto the this compound skeleton. nih.gov

Table 1: Examples of C-H Activation/Direct Functionalization Reactions Applicable to the this compound Core

| Catalyst/Reagent System | Reaction Type | Potential Application on this compound | Reference |

| Pd(OAc)₂ / Picolinamide (B142947) | Directed C-H Arylation | Introduction of aryl groups at specific positions. | nih.govacs.org |

| Fe(acac)₃ / Acetic Acid | Intramolecular N-arylation / C-H Arylation | Formation of substituted derivatives. | nih.gov |

| Phenylboronic acid / Mn salt | Homolytic Aromatic Substitution | Arylation of the aromatic rings. | nih.gov |

Halogenation of the this compound core provides versatile handles for subsequent cross-coupling reactions, enabling the introduction of a wide range of substituents. Standard electrophilic halogenation methods can be employed to introduce bromine or iodine atoms onto the aromatic rings.

These halogenated derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The Suzuki-Miyaura coupling, in particular, is a robust method for forming C-C bonds and has been extensively used in the synthesis of substituted phenanthridines. researchgate.netresearchgate.net This reaction allows for the introduction of aryl, heteroaryl, and vinyl groups. The Heck reaction can be used to introduce alkenyl substituents, while the Sonogashira coupling enables the installation of alkynyl groups, which can serve as handles for further transformations.

Table 2: Halogenation and Cross-Coupling Reactions for this compound Diversification

| Reaction Type | Reagents | Product Type | Reference |

| Halogenation | NBS, NIS | Halogenated 10,11-dihydro-5-azatetraphenes | General Knowledge |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted derivatives | researchgate.netresearchgate.net |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted derivatives | General Knowledge |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted derivatives | General Knowledge |

Modifications and Substitutions at the Nitrogen Heteroatom

The nitrogen atom at the 5-position of the this compound core is a key site for modification, influencing the electronic properties and basicity of the molecule. Alkylation of the nitrogen to form the corresponding phenanthridinium salt is a common transformation that imparts a permanent positive charge. nih.gov This can be achieved using various alkylating agents such as alkyl halides or sulfates. These quaternary salts often exhibit altered biological activity and different binding modes with biomolecules compared to their neutral precursors. nih.gov

Annulation Strategies for Expanded Azatetraphene Analogues

The construction of larger, π-extended systems based on the this compound framework can be achieved through annulation reactions. Rhodium-catalyzed [2+2+2] cycloaddition reactions of alkynes are a powerful tool for building additional aromatic rings onto the existing core, leading to highly substituted and complex phenanthridine derivatives. nih.gov Another strategy involves the synthesis of benzo[c]chromeno[4,3,2-gh]phenanthridines, a class of 1,6-diheterophenalenoid heterocycles, through a metal-free oxidative cross-coupling reaction involving an in situ generated o-quinone methide intermediate followed by an electrocyclic ring closure. rsc.org These methods provide pathways to novel, larger aza-PAHs with potentially interesting optoelectronic properties.

Regioselectivity and Diastereoselectivity in Derivatization Processes

Controlling the regioselectivity of functionalization is a critical aspect of synthesizing well-defined derivatives of this compound. In directed C-H activation reactions, the choice of the directing group plays a crucial role in determining the site of functionalization. For instance, the use of a picolinamide directing group typically directs arylation to the ortho position. nih.govacs.org In the case of electrophilic substitution reactions, the inherent electronic properties of the aza-PAH core will dictate the position of attack.

Stereoselectivity becomes important when introducing chiral centers. A highly stereo- and regioselective synthesis of the core skeleton of hexahydrobenzo[c]phenanthridine-type alkaloids has been achieved via a redox-neutral Cp*Rh(III)-catalyzed C–H/N–H annulation of cyclic alkenes with benzamides. nih.gov This methodology provides a route to derivatives with specific stereochemistry.

Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest for applications in catalysis and as chiral ligands. The synthesis of axially chiral cationic benzo[c]phenanthridinium derivatives has been reported, highlighting the potential for creating atropisomeric structures. researchgate.net Furthermore, copper-catalyzed atroposelective synthesis of C-O axially chiral compounds using chiral 1,8-naphthyridine-based ligands has been developed and could be adapted for the synthesis of chiral derivatives of the this compound core. rsc.org These approaches open the door to a new class of chiral aza-PAHs with potential applications in asymmetric synthesis and materials science.

Role of 10,11 Dihydro 5 Azatetraphene in Advanced Chemical Methodologies and Architectures

Rational Design and Synthesis of Azatetraphene-Based Molecular Frameworks

Further investigation into proprietary chemical libraries or direct contact with researchers in the field of polycyclic aromatic nitrogen heterocycles may be necessary to obtain the specific information sought on 10,11-Dihydro-5-azatetraphene. At present, the public scientific record does not appear to contain the requisite information to fulfill the user's request.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Methodological Advances

The synthesis of complex aza-PAHs has been a focal point of organic chemistry, with several advanced methodologies being applicable to the construction of the 10,11-Dihydro-5-azatetraphene framework. Modern synthetic strategies offer a departure from classical multi-step approaches, emphasizing efficiency and atom economy.

Recent breakthroughs in transition-metal catalysis are particularly relevant. For instance, rhodium-electrocatalyzed domino C-H functionalization presents a powerful tool for the modular assembly of aza-PAHs. nih.gov This technique allows for the construction of complex aromatic systems through a cascade of C-H activation and alkyne annulation steps, often facilitated by a multifunctional directing group. nih.gov Such an approach could conceivably be adapted for the synthesis of this compound, offering a highly efficient and regioselective pathway.

Palladium-catalyzed [3 + 3] annulation is another promising strategy for the construction of the polycyclic core. rsc.org This method involves the cross-coupling of two smaller aromatic fragments, providing a convergent route to complex PAHs and their aza-analogues. rsc.org The application of this methodology could enable the rapid assembly of the tetraphene backbone with precise control over the placement of the nitrogen heteroatom.

Furthermore, the development of transient directing group strategies in C-H functionalization offers an efficient route to the precursors of PAHs. nih.gov These precursors can then undergo cycloaromatization to yield the final polycyclic structure. nih.gov The adaptation of such methods to nitrogen-containing precursors could provide a novel and efficient synthesis of this compound and its derivatives.

Table 1: Potential Advanced Synthetic Methodologies for this compound

| Methodology | Key Features | Potential Advantages for Synthesis |

| Rhoda-Electrocatalyzed Domino C-H Functionalization | Modular assembly, high chemo- and regioselectivity. | Efficient construction of the aza-PAH core with precise nitrogen placement. |

| Palladium-Catalyzed [3 + 3] Annulation | Convergent synthesis from smaller aromatic fragments. | Rapid assembly of the tetraphene backbone. |

| Transient Directing Group C-H Functionalization | Efficient synthesis of functionalized precursors. | Versatile route to a variety of substituted derivatives. |

Identification of Unexplored Reactivity and Synthetic Opportunities

The presence of a nitrogen atom and a partially saturated ring in the this compound scaffold suggests a rich and largely unexplored reactivity profile. The nitrogen atom can significantly influence the electronic properties of the aromatic system, altering its susceptibility to electrophilic and nucleophilic attack compared to its all-carbon analogue.

Theoretical studies on related aza-PAHs have shown that the nitrogen atom can direct the regioselectivity of reactions. For example, in the metabolic activation of aza-PAHs, the position of the nitrogen heteroatom can influence the regioselectivity of epoxide ring opening, a critical step in their biological activity. rsc.orgnih.gov This suggests that the reactivity of the this compound core could be selectively tuned by leveraging the electronic influence of the nitrogen atom.

The partially saturated 10,11-dihydro bridge presents a unique site for functionalization. This region could be targeted for dehydrogenation to afford the fully aromatic 5-azatetraphene, or it could be subjected to various addition reactions to introduce new functional groups. The development of selective reactions at this site would provide access to a wide range of novel derivatives with tailored properties.

Furthermore, the late-stage functionalization of the aromatic rings of this compound represents a significant synthetic opportunity. Techniques such as regioselective sulfoniumization have been shown to be effective for the functionalization of PAHs, enabling the introduction of various substituents and improving solubility. nih.gov Applying these methods to the this compound scaffold could lead to new materials with enhanced properties.

Emerging Theoretical Questions and Computational Challenges

The unique electronic and structural features of this compound pose several interesting theoretical questions and computational challenges. Density Functional Theory (DFT) and other quantum chemical methods will be invaluable in elucidating the fundamental properties of this molecule.

A key area of investigation will be the impact of the nitrogen atom on the aromaticity of the fused ring system. Computational tools can be used to calculate aromaticity indices, such as Nucleus-Independent Chemical Shift (NICS), to understand the degree of electron delocalization in each ring. rsc.org This will provide insights into the molecule's stability and reactivity.

Computational studies can also predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. researchgate.net The calculation of molecular electrostatic potential (MESP) maps can identify electron-rich and electron-poor regions of the molecule, offering predictions about its reactivity. nih.gov

The conformational flexibility of the partially saturated dihydro- bridge also presents a computational challenge. Accurately modeling the conformational landscape and its influence on the molecule's properties will require sophisticated computational methods. Understanding these conformational preferences is crucial for designing molecules with specific shapes for applications in areas like host-guest chemistry.

Finally, predicting the photophysical properties of this compound and its derivatives is an important theoretical endeavor. Time-dependent DFT (TD-DFT) calculations can be employed to predict absorption and emission spectra, which is essential for evaluating their potential in optoelectronic applications. nih.gov

Potential for Novel Methodological Applications of the this compound Scaffold

The rigid, planar, and functionalizable scaffold of this compound makes it an attractive platform for the development of novel methodological applications. The incorporation of nitrogen into the polycyclic aromatic framework can impart unique electronic and photophysical properties, opening up possibilities in materials science and catalysis.

In materials science, aza-PAHs are being explored for their potential in optoelectronics and energy storage. nih.gov The ability to tune the electronic properties of this compound through synthetic modification could lead to the development of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of solar cells.

The nitrogen atom can also serve as a coordination site for metal catalysts. The this compound scaffold could be used as a novel ligand in homogeneous catalysis, potentially enabling new types of chemical transformations. The rigid structure of the ligand could provide a well-defined coordination environment for the metal center, leading to high selectivity in catalytic reactions.

Furthermore, the unique shape and electronic properties of this aza-PAH could be exploited in supramolecular chemistry. The planar aromatic surface could participate in π-π stacking interactions, while the nitrogen atom could act as a hydrogen bond acceptor. These properties could be harnessed to construct complex self-assembled structures with potential applications in sensing, molecular recognition, and drug delivery.

Q & A

Q. What are the recommended methodologies for synthesizing 10,11-Dihydro-5-azatetraphene with high purity?

Synthesis often involves cyclization reactions of precursor amines or azepine derivatives under controlled conditions. For example, analogous compounds like dibenzoazepines are synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions . Purification typically employs column chromatography followed by recrystallization. Analytical validation using HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) is critical to confirm structural integrity and purity, as seen in protocols for related dihydro-dibenzo compounds .

Q. How can researchers optimize spectroscopic characterization of this compound?

Use a combination of H/C NMR to resolve aromatic and aliphatic proton environments, particularly focusing on the dihydro-azepine ring’s unique chemical shifts. Mass spectrometry (HRMS) is essential for verifying molecular weight. Comparative studies with structurally similar compounds, such as 10,11-dihydro-5H-dibenzo[b,f]azepine, highlight the importance of solvent selection (e.g., deuterated DMSO for solubility) to avoid signal broadening .

Q. What environmental stability tests are critical for storing this compound?

Stability assessments should include accelerated degradation studies under varying pH, temperature, and light exposure. For instance, analogs like 9,10-dihydroanthracene are stored in amber vials at -20°C to prevent photodegradation . Periodic HPLC analysis monitors decomposition products, ensuring compliance with environmental analysis standards .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in catalytic systems?

Computational modeling (DFT or Hartree-Fock methods) can predict electron density distribution, particularly in the azepine ring. Experimental validation via cyclic voltammetry reveals redox potentials, which are critical for applications in organocatalysis. Comparative studies with tetramethoxy-azatetraphene derivatives demonstrate how substituents modulate electron-withdrawing/donating effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). A meta-analysis of neuropharmacological studies on analogs like (12bS)-tetramethoxy-azatetraphene suggests standardizing in vitro models (e.g., SH-SY5Y neurons) and dose-response curves to improve reproducibility . Cross-validation with in silico docking studies (e.g., using AutoDock Vina) can clarify binding affinities to targets like serotonin receptors .

Q. How can researchers design experiments to probe the compound’s role in neurotransmitter modulation?

Employ patch-clamp electrophysiology to assess ion channel interactions in neuronal cells. For example, dihydro-dibenzoazepines are known to inhibit monoamine transporters; similar protocols can test this compound’s effects on dopamine or GABA uptake . Pair these with microdialysis to measure extracellular neurotransmitter levels in rodent models .

Q. What advanced chromatographic techniques improve trace-level detection in pharmacokinetic studies?

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) with MRM (Multiple Reaction Monitoring) enhances sensitivity for quantifying metabolites in plasma. Methods validated for dibenzothiophene analogs (detection limits ~0.1 ng/mL) are adaptable, using acetonitrile-based mobile phases to reduce matrix interference .

Methodological Notes

- Data Contradiction Analysis : Always contextualize findings using peer-reviewed analogs (e.g., dihydroanthracenes, azepines) and disclose assay parameters (e.g., temperature, solvent purity) to isolate variables .

- Experimental Design : Prioritize factorial designs to test multiple hypotheses (e.g., synthesis temperature vs. catalyst loading) and use ANOVA for statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.